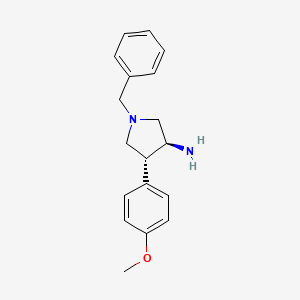

(3S,4R)-1-benzyl-4-(4-methoxyphenyl)pyrrolidin-3-amine

Description

Properties

IUPAC Name |

(3S,4R)-1-benzyl-4-(4-methoxyphenyl)pyrrolidin-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2O/c1-21-16-9-7-15(8-10-16)17-12-20(13-18(17)19)11-14-5-3-2-4-6-14/h2-10,17-18H,11-13,19H2,1H3/t17-,18+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKRVJJLOBWHORJ-ZWKOTPCHSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2CN(CC2N)CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)[C@@H]2CN(C[C@H]2N)CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,4R)-1-benzyl-4-(4-methoxyphenyl)pyrrolidin-3-amine typically involves the following steps:

Formation of the Pyrrolidine Ring: This can be achieved through a cyclization reaction involving an appropriate precursor, such as a γ-amino alcohol or a γ-amino acid derivative.

Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl halides.

Introduction of the Methoxyphenyl Group: This step involves the use of a methoxyphenyl halide in a similar nucleophilic substitution reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using cost-effective reagents, optimizing reaction conditions (temperature, pressure, solvent), and employing efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

(3S,4R)-1-benzyl-4-(4-methoxyphenyl)pyrrolidin-3-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl and methoxyphenyl positions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

Reduction: Hydrogen gas (H₂) with palladium catalyst (Pd/C)

Substitution: Benzyl halides, methoxyphenyl halides

Major Products

Oxidation: Formation of corresponding ketones or carboxylic acids

Reduction: Formation of the corresponding amine or alcohol

Substitution: Formation of substituted pyrrolidine derivatives

Scientific Research Applications

Chemical Properties and Structure

- IUPAC Name : (3S,4R)-1-benzyl-4-(4-methoxyphenyl)pyrrolidin-3-amine

- Molecular Formula : C₁₈H₂₂N₂O

- Molecular Weight : 282.39 g/mol

- CAS Number : 1146161-86-5

The compound features a pyrrolidine ring substituted with a benzyl group and a para-methoxyphenyl group, contributing to its biological activity.

Antiviral Activity

Research indicates that compounds structurally related to this compound exhibit antiviral properties, particularly against HIV. Studies have focused on optimizing the anti-HIV activity through modifications of the pyrrolidine structure. For instance, modifications at the C-3 amino group have been shown to enhance potency against various strains of HIV .

Neuropharmacology

The compound's structural features suggest potential applications in neuropharmacology. Compounds with similar structures have been investigated for their effects on neurotransmitter systems, including dopamine and serotonin pathways. These investigations are crucial for developing treatments for neurodegenerative diseases and mood disorders.

Data Table: Summary of Biological Activities

Case Study 1: Antiviral Optimization

A study aimed at optimizing the anti-HIV activity of pyrrolidine derivatives demonstrated that specific modifications at the C-5 position significantly improved efficacy against resistant strains of HIV. The findings suggested that this compound could serve as a lead compound for further development in antiviral therapies .

Case Study 2: Neuroprotective Effects

In another investigation, compounds similar to this compound were tested for neuroprotective effects in models of neurodegeneration. The results indicated that these compounds could reduce oxidative stress and neuronal apoptosis, highlighting their potential in treating conditions like Alzheimer's disease .

Mechanism of Action

The mechanism of action of (3S,4R)-1-benzyl-4-(4-methoxyphenyl)pyrrolidin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, modulating their activity and leading to various biological effects. The exact pathways and targets involved would depend on the specific application and context of use.

Comparison with Similar Compounds

rac-(3R,4S)-1-Benzyl-4-(4-Fluorophenyl)Pyrrolidin-3-Amine

- Structural Differences :

- Substituent : 4-Fluorophenyl vs. 4-methoxyphenyl.

- Stereochemistry : Racemic (3R,4S) mixture vs. enantiopure (3S,4R).

- Implications :

(3S,4R)-4-Fluoro-1-Methylpyrrolidin-3-Amine

- Structural Differences :

- Substituents : Fluorine at C4; methyl at N1 vs. benzyl.

- Simpler Backbone : Lacks aromatic groups.

- Implications: Smaller substituents (methyl vs. Fluorine introduces polarity, possibly enhancing metabolic stability .

(3R,4S)-4-Cyclopropyl-1-{[4-Methoxy-3-(Methoxymethyl)Phenyl]Methyl}Pyrrolidin-3-Amine

- Structural Differences :

- Substituents : Cyclopropyl at C4; methoxymethylphenyl at N1.

- Stereochemistry : (3R,4S) configuration.

- Methoxymethyl increases lipophilicity, which may enhance membrane permeability but reduce aqueous solubility .

(3S,4S)-1-Benzyl-N,4-Dimethylpiperidin-3-Amine Hydrochloride

- Structural Differences :

- Ring Size : Piperidine (6-membered) vs. pyrrolidine (5-membered).

- Substituents : N,N-Dimethylamine vs. primary amine.

- Implications: Piperidine’s larger ring increases conformational flexibility, affecting binding kinetics.

(S)-N-(4-Chlorobenzyl)Pyrrolidin-3-Amine Hydrochloride

- Structural Differences :

- Substituent : 4-Chlorobenzyl vs. benzyl.

- Position : Amine at C3 vs. C3 with methoxyphenyl at C4.

- Implications :

(3R)-1-{3-[5-(4-Ethylphenyl)-1-Methyl-1H-Pyrazol-4-yl]-1-Methyl-1H-Pyrazolo[3,4-d]Pyrimidin-4-yl}-N,N-Dimethylpyrrolidin-3-Amine

- Structural Differences :

- Heterocyclic System : Pyrazolo-pyrimidine core vs. simple pyrrolidine.

- Substituents : Ethylphenyl and dimethylamine groups.

- Implications :

1-((4-Ethyl-4H-1,2,4-Triazol-3-yl)Methyl)Pyrrolidin-3-Amine

- Structural Differences :

- Heterocycle : Triazole ring vs. methoxyphenyl.

- Substituents : Ethyl group on triazole.

- Implications: Triazole’s hydrogen-bonding capability may improve target engagement.

Biological Activity

(3S,4R)-1-benzyl-4-(4-methoxyphenyl)pyrrolidin-3-amine, also known by its CAS Number 1146161-86-5, is a pyrrolidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by a complex structure that includes a benzyl group and a methoxyphenyl substituent, contributing to its pharmacological properties.

Chemical Structure and Properties

The molecular formula of this compound is C18H22N2O, with a molecular weight of 282.39 g/mol. The compound features a chiral center, which may influence its biological activity and interaction with biological targets.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, primarily in the fields of antimicrobial , anticancer , and neuropharmacology . Below are detailed findings from recent studies:

Antimicrobial Activity

Studies have shown that similar pyrrolidine derivatives possess moderate antimicrobial activity against various pathogens. For instance, compounds with structural similarities have demonstrated effectiveness against Staphylococcus aureus and Escherichia coli, suggesting that this compound may also exhibit such properties .

Anticancer Activity

Recent investigations into the anticancer potential of pyrrolidine derivatives have yielded promising results. In vitro assays revealed that certain analogs induced apoptosis in cancer cell lines, such as FaDu hypopharyngeal tumor cells. The mechanism appears to involve the inhibition of specific signaling pathways associated with cell proliferation and survival .

Table 1: Summary of Anticancer Activity of Pyrrolidine Derivatives

| Compound | Cell Line | IC50 (μM) | Mechanism |

|---|---|---|---|

| Compound A | FaDu | 15 | Apoptosis induction |

| Compound B | MCF7 | 20 | Cell cycle arrest |

| This compound | TBD | TBD | TBD |

Neuropharmacological Effects

The potential neuropharmacological effects of this compound are under investigation. Compounds in this class may interact with neurotransmitter systems, possibly influencing mood and cognitive functions. Preliminary studies suggest that structural modifications can enhance selectivity for specific receptors .

Case Studies

Several case studies have highlighted the biological activities of related compounds:

- Case Study on Antimicrobial Efficacy : A study evaluated the efficacy of pyrrolidine derivatives against resistant bacterial strains. Results indicated that certain modifications improved antibacterial potency significantly.

- Case Study on Cancer Cell Lines : Another research project focused on the effects of various pyrrolidine compounds on breast cancer cell lines. The study found that compounds similar to this compound exhibited significant cytotoxicity.

Q & A

Basic Research Questions

Q. What synthetic routes are reported for pyrrolidin-3-amine derivatives, and how can they be adapted for (3S,4R)-1-benzyl-4-(4-methoxyphenyl)pyrrolidin-3-amine?

- Methodology : Pyrrolidine derivatives are often synthesized via reductive amination or nucleophilic substitution. For example, benzyl-protected intermediates can be generated by reacting amines with alkyl halides in dry acetonitrile or dichloromethane under reflux, followed by purification via recrystallization (e.g., ). To adapt this for the target compound, stereochemical control during ring closure (e.g., using chiral auxiliaries or catalysts) is critical.

- Key Steps :

- Use of chiral starting materials or resolution techniques to enforce (3S,4R) stereochemistry.

- Protection/deprotection strategies for the benzyl and methoxyphenyl groups to avoid side reactions .

Q. How is the stereochemistry of (3S,4R)-configured pyrrolidines confirmed experimentally?

- Analytical Methods :

- X-ray crystallography : Definitive proof of stereochemistry, as seen in structurally related compounds (e.g., ).

- NMR coupling constants : values and NOESY correlations can distinguish axial/equatorial substituents in the pyrrolidine ring .

- Optical rotation : Compare experimental values with literature data for analogous chiral pyrrolidines .

Advanced Research Questions

Q. What strategies optimize diastereoselectivity in pyrrolidine synthesis, and how do reaction conditions influence stereochemical outcomes?

- Case Study : Diastereoselective Ritter-like reactions ( ) demonstrate that solvent polarity, temperature, and Lewis acids (e.g., BF₃·OEt₂) can direct selectivity. For example, BF₃·OEt₂ promotes nucleophilic attack from the less hindered face of cyclic N,O-acetals.

- Recommendations :

- Screen solvents (e.g., MeOH vs. CH₂Cl₂) to modulate transition-state stability.

- Use chiral catalysts (e.g., Evans’ oxazaborolidines) for enantiomeric excess >90% .

Q. How can contradictory spectral data (e.g., NMR or IR) for pyrrolidin-3-amine derivatives be resolved?

- Troubleshooting :

- Dynamic effects : Rotamers or slow conformational exchange in NMR can split signals. Use variable-temperature NMR (e.g., ) or deuterated solvents to simplify spectra.

- Impurity identification : LC-MS or 2D NMR (HSQC, HMBC) to detect byproducts from incomplete deprotection (e.g., residual benzyl groups) .

- IR discrepancies : Compare carbonyl stretches (e.g., amide vs. carbamate) to confirm functional group integrity .

Q. What are common byproducts in benzyl-protected pyrrolidine syntheses, and how are they characterized?

- Byproduct Analysis :

- Over-alkylation : Detectable via mass spectrometry (e.g., +91 Da for benzyl group addition).

- Racemization : Monitor via chiral HPLC or polarimetry during acid/base-mediated steps.

- Oxidation products : Methoxyphenyl groups may oxidize to quinones under harsh conditions; use TLC with UV visualization to track degradation .

Q. How do electronic effects of substituents (e.g., 4-methoxyphenyl vs. 4-fluorophenyl) impact pyrrolidine reactivity in downstream functionalization?

- Comparative Study :

- Electron-donating groups (e.g., methoxy): Increase nucleophilicity of the pyrrolidine nitrogen, accelerating alkylation but risking over-reaction.

- Electron-withdrawing groups (e.g., fluoro): Reduce basicity, favoring milder conditions for amide coupling ( ).

- Data-driven design : Use Hammett σ constants to predict substituent effects on reaction rates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.